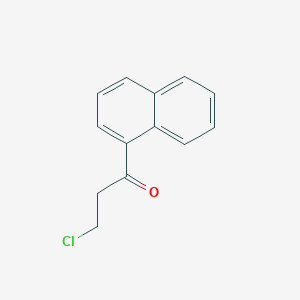![molecular formula C10H21N B14000035 n-[(1e)-Ethylidene]octan-1-amine CAS No. 25543-30-0](/img/structure/B14000035.png)
n-[(1e)-Ethylidene]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[(1e)-Ethylidene]octan-1-amine: is an organic compound with the molecular formula C10H21N . It is a derivative of octanamine, where an ethylidene group is attached to the nitrogen atom. This compound is part of the aliphatic amines family, which are known for their wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[(1e)-Ethylidene]octan-1-amine typically involves the reaction of octan-1-amine with an aldehyde or ketone under specific conditions. One common method is the condensation reaction between octan-1-amine and acetaldehyde, which forms the imine derivative this compound. This reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: n-[(1e)-Ethylidene]octan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines or alcohols.
Scientific Research Applications
n-[(1e)-Ethylidene]octan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-[(1e)-Ethylidene]octan-1-amine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, which can modulate the activity of enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Octan-1-amine: A primary amine with similar aliphatic structure but without the ethylidene group.
N-ethylidenehexan-1-amine: A similar imine compound with a shorter carbon chain.
Uniqueness: n-[(1e)-Ethylidene]octan-1-amine is unique due to its specific structure, which imparts distinct chemical reactivity and potential biological activity. The presence of the ethylidene group differentiates it from other aliphatic amines and imines, providing unique properties and applications.
Properties
CAS No. |
25543-30-0 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-octylethanimine |
InChI |
InChI=1S/C10H21N/c1-3-5-6-7-8-9-10-11-4-2/h4H,3,5-10H2,1-2H3 |
InChI Key |
WVEIZKIBZWESKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


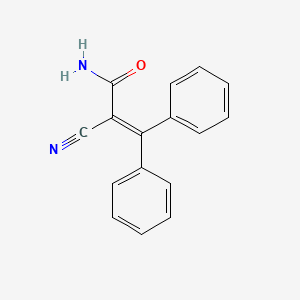
![Ethyl 4-[bis(2-chloroethyl)amino]-N-formylphenylalanylphenylalaninate](/img/structure/B13999966.png)

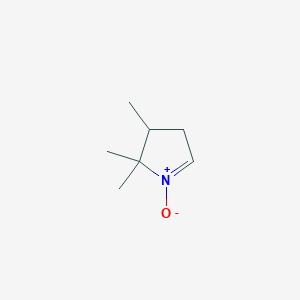
![2-[(2-Bromophenyl)methanesulfinyl]acetamide](/img/structure/B13999982.png)
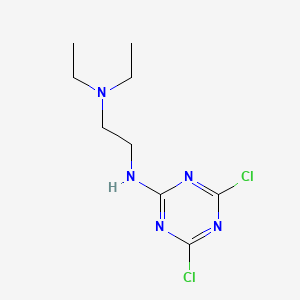
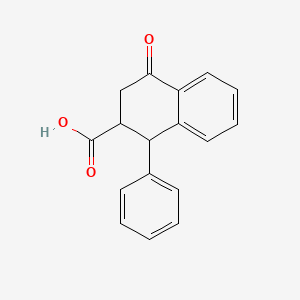
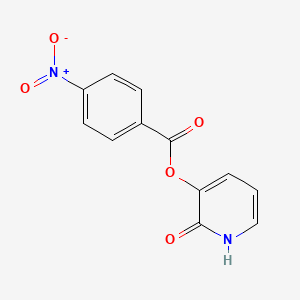
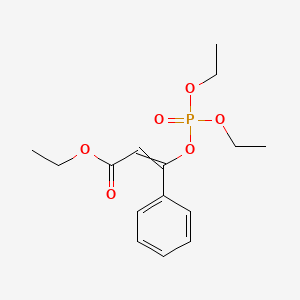
![N-[(4-chloro-2,5-diphenyl-3-furyl)methyl]-n,n-diethyl-n-methyl-propane-1,3-diamine](/img/structure/B14000009.png)


![6-[3-(4,6-Diamino-1,3,5-triazin-2-yl)propyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14000017.png)
